1-Methoxybutane-2,3-dione
Description
Significance of α-Diketones and Ethers in Organic Synthesis and Atmospheric Chemistry
The two primary functional groups within 1-methoxybutane-2,3-dione, the α-diketone and the ether, are independently significant in both synthetic and environmental chemistry.
α-Diketones (Vicinal Dicarbonyls) are characterized by two adjacent carbonyl groups. This arrangement confers unique reactivity upon the molecule.
In Organic Synthesis: α-Diketones are valuable synthetic intermediates. acs.org They serve as precursors for the synthesis of a wide variety of heterocyclic compounds. acs.org Numerous methods have been developed for their synthesis, including the oxidation of the corresponding ketones, the ozonolysis of alkynes, and palladium-catalyzed oxidation reactions. acs.org The adjacent carbonyl groups can also participate in unique cyclization and rearrangement reactions, such as the benzilic acid rearrangement, and can be selectively reduced. acs.org The investigation of heteroaryl 1,2-diketones has shown that these motifs are useful in building complex molecular architectures. acs.org
In Atmospheric Chemistry: Simple α-diketones like glyoxal (B1671930), methylglyoxal (B44143), and biacetyl are significant products of the atmospheric oxidation of volatile organic compounds (VOCs). researchgate.net These dicarbonyl compounds are highly reactive in the troposphere, undergoing photolysis and reacting with hydroxyl (OH) radicals. researchgate.net Their high water solubility and reactivity contribute to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. researchgate.net
Ethers are a class of organic compounds featuring an oxygen atom connected to two alkyl or aryl groups. chim.it
In Organic Synthesis: Ethers are often used as solvents for chemical reactions due to their relative inertness and ability to dissolve a wide range of nonpolar and polar compounds. However, they also participate in specific reactions. The ether linkage can be cleaved under strongly acidic conditions. chim.it Methoxy (B1213986) groups, in particular, are common in natural products and pharmaceuticals, where they can influence the molecule's electronic properties, solubility, and biological activity. chim.it The presence of a methoxy group can direct the regioselectivity of reactions on an aromatic ring and can activate or deactivate certain reaction pathways. chim.it
In Atmospheric Chemistry: Ethers, as part of the broader category of oxygenated volatile organic compounds (OVOCs), are involved in atmospheric degradation pathways. researchgate.net Like other VOCs, they are subject to oxidation by OH radicals, which initiates a cascade of reactions that can contribute to the formation of ozone and secondary organic aerosols. researchgate.netnoaa.gov The atmospheric lifetime of an ether is determined by its structure and susceptibility to attack by atmospheric oxidants. noaa.gov
Unique Structural Features and Research Interest in this compound
The defining characteristic of this compound is the placement of an electron-donating methoxy group adjacent to the electron-withdrawing α-diketone moiety. This juxtaposition is expected to significantly influence the molecule's chemical and physical properties.
Structural Features: The IUPAC name for the compound is this compound, and its molecular formula is C₅H₈O₃. nih.gov The structure combines the rigidity and electrophilicity of the diketone with the flexibility and hydrogen-bond accepting capability of the ether. The interaction between these functional groups can affect the conformation of the molecule and the reactivity of the carbonyl carbons.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 116.11 g/mol | nih.gov |
| Molecular Formula | C₅H₈O₃ | nih.gov |
| XLogP3 | -0.5 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
| Exact Mass | 116.047344113 Da | nih.gov |
Research Interest: Research interest in a molecule like this compound stems from several areas:
Synthetic Chemistry: There is an interest in developing efficient and selective methods for its synthesis. General methods for creating α-diketones could be applied, such as the oxidation of a suitable precursor like 1-methoxybutan-2-one. chemicalbook.com For instance, oxidation of ketones to diketones can be achieved using various reagents, including selenium dioxide or through aerobic oxidation catalyzed by systems like 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.org Alternatively, a Williamson ether synthesis approach could be envisioned, reacting a salt of 1-hydroxybutane-2,3-dione with a methylating agent.
Photochemistry: α-Diketones are known to undergo interesting photochemical reactions, such as Norrish Type I and Type II cleavages. libretexts.org The absorption of light can promote the molecule to an excited state, which can then undergo bond cleavage, rearrangement, or intermolecular reactions. libretexts.orgprinceton.edu The presence of the methoxy group could influence the photolytic pathways, potentially leading to novel transformations or providing a tool to study reaction mechanisms.
Reactivity Studies: The electron-donating nature of the methoxy group may affect the electrophilicity of the two adjacent carbonyl carbons differently, potentially allowing for regioselective reactions. Studies on methoxy-substituted phenacyl radicals have shown that the methoxy group influences the properties and reactivity of the resulting radicals. researchgate.net Understanding how the methoxy group modulates the reactivity of the diketone core is a fundamental question of chemical interest.
Overview of Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound
The current research landscape for this compound is not extensive, with much of the understanding of its potential chemistry being inferred from studies on more common α-diketones and ethers.
Current Research Landscape:
The compound is cataloged in chemical databases like PubChem, which provides computed physical and chemical properties. nih.gov
Patents exist for chemical structures that include the this compound framework, suggesting potential applications in proprietary research and development. nih.gov
Research on the synthesis of related α-diketones is active, with various methods being developed for aryl, heteroaryl, and alkyl diketones. acs.org Similarly, studies on the reactivity of methoxy-substituted aromatic systems and radicals provide a basis for predicting the behavior of this compound. chim.itresearchgate.net
Identified Knowledge Gaps: A review of the available literature reveals several significant knowledge gaps specifically concerning this compound:
Validated Synthesis: There is a lack of published, peer-reviewed articles detailing specific and optimized synthetic routes to this compound. While general methods can be proposed, their efficiency and applicability for this specific molecule have not been formally documented.
Experimental Reactivity Data: There is a scarcity of experimental data on the chemical reactivity of this compound. How it reacts with nucleophiles, its behavior under acidic or basic conditions, and its propensity for rearrangement or cyclization reactions remain largely unexplored.
Photochemical Behavior: The specific photochemical properties of this compound have not been reported. It is unknown how the molecule behaves upon irradiation, what its quantum yields are for different processes, and how the methoxy group influences its excited-state chemistry compared to unsubstituted diketones like 2,3-butanedione (B143835). libretexts.org
Atmospheric Fate: While the atmospheric chemistry of simple dicarbonyls is an area of intense study, the specific atmospheric degradation pathway, reaction kinetics with atmospheric oxidants (e.g., OH radicals, NO₃ radicals, O₃), and potential to form secondary organic aerosols for this compound are unknown. researchgate.net This is a critical gap in understanding its potential environmental impact.
Structure
2D Structure
3D Structure
Properties
CAS No. |
154741-31-8 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
1-methoxybutane-2,3-dione |
InChI |
InChI=1S/C5H8O3/c1-4(6)5(7)3-8-2/h3H2,1-2H3 |
InChI Key |
AZDRNBKNCWPLMM-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)COC |
Canonical SMILES |
CC(=O)C(=O)COC |
Synonyms |
2,3-Butanedione, 1-methoxy- (9CI) |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 1 Methoxybutane 2,3 Dione and Analogues
Nucleophilic Addition Reactions at the Vicinal Dicarbonyl System
The adjacent carbonyl groups in 1-methoxybutane-2,3-dione create a highly electrophilic center, susceptible to attack by various nucleophiles. libretexts.org The general reaction involves the nucleophile attacking one of the carbonyl carbons, leading to a tetrahedral intermediate which can then be protonated to form an alcohol. libretexts.org
Reactions with Oxygen-Based Nucleophiles
In the presence of water, this compound is expected to form a hydrate, a geminal-diol, through the nucleophilic addition of water to one of the carbonyl groups. libretexts.org This reaction is typically reversible. Similarly, in the presence of an alcohol and an acid catalyst, it can form a hemiacetal. libretexts.orgyoutube.com The acid catalyst is necessary because alcohols are weak nucleophiles. chemguide.co.uk The formation of a full acetal (B89532) from the hemiacetal involves the elimination of water and the addition of a second alcohol molecule. libretexts.orgchemguide.co.uk The equilibrium of these reactions can be controlled by the concentration of the reactants and the removal of water. chemguide.co.uk
The general mechanism for acid-catalyzed acetal formation is as follows:
Protonation of a carbonyl oxygen.
Nucleophilic attack by an alcohol molecule to form a hemiacetal.
Protonation of the hydroxyl group of the hemiacetal.
Elimination of a water molecule to form a resonance-stabilized cation.
Attack by a second alcohol molecule.
Deprotonation to yield the acetal.
Cyclic acetals can also be formed through the reaction of this compound with a diol, such as ethylene (B1197577) glycol. libretexts.org
Cyclocondensation with Nitrogen-Based Nucleophiles (e.g., Quinoxaline (B1680401) Formation)
A characteristic reaction of 1,2-dicarbonyl compounds, including this compound, is their cyclocondensation with 1,2-diamines to form quinoxalines. nih.govnih.govsapub.org This reaction is a cornerstone in the synthesis of this important class of heterocyclic compounds, which have various applications, including in pharmaceuticals and as dyes. sapub.org
The reaction of this compound with an o-phenylenediamine (B120857) derivative proceeds via a two-step mechanism involving the initial formation of a diimine intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic quinoxaline ring system. nih.gov A variety of catalysts, including Brønsted and Lewis acids, can be employed to facilitate this transformation, and in some cases, the reaction can proceed under catalyst-free conditions. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield (%) |
| 1,2-dicarbonyl compound | o-phenylenediamine | AlCuMoVP/Toluene | Quinoxaline derivative | 92 |
| 1,2-dicarbonyl compound | o-phenylenediamine | AlFeMoVP/Toluene | Quinoxaline derivative | 80 |
| Benzil | o-phenylenediamine | CSA/EtOH | 2,3-Diphenylquinoxaline | High |
Table 1: Examples of Quinoxaline Synthesis from 1,2-Dicarbonyl Compounds. nih.govijrar.org
Reactions with Carbon-Based Nucleophiles (e.g., [3+2]-Annulation Strategies)
The electrophilic nature of the dicarbonyl system in this compound allows for its participation in carbon-carbon bond-forming reactions, such as [3+2] annulation strategies. These reactions are powerful tools in organic synthesis for the construction of five-membered rings. In a [3+2] annulation, a three-atom component reacts with a two-atom component to form a five-membered ring. nih.gov
While specific examples involving this compound are not extensively documented, analogous reactions with other 1,2-dicarbonyl compounds suggest its potential as a two-atom component in these cycloadditions. For instance, phosphine-catalyzed [3+2] annulation reactions have been developed for the synthesis of various heterocyclic and carbocyclic systems. nih.gov
α-Carbon Reactivity and Enolization Phenomena
The presence of α-hydrogens (hydrogens on the carbon atom adjacent to a carbonyl group) in this compound is a key determinant of its reactivity. These hydrogens are acidic due to the electron-withdrawing nature of the adjacent carbonyl groups and can be removed by a base to form an enolate ion. libretexts.org The resulting enolate is a potent nucleophile and can participate in a variety of reactions.
This compound can also exist in equilibrium with its enol tautomer. thermofisher.com This keto-enol tautomerism is a dynamic process, and the position of the equilibrium is influenced by factors such as the solvent and the presence of substituents. researchgate.netnih.gov The enol form, like the enolate, is nucleophilic at the α-carbon. libretexts.org
| Compound | Solvent | Keto Form (%) | Enol Form (%) | Keq ([enol]/[keto]) |
| Ethyl acetoacetate | Neat | - | - | Varies with temp. |
| β-ketoamide | CDCl3 | Varies | Varies | Varies |
| β-ketoamide | DMSO-d6 | Varies | Varies | Varies |
Table 2: Keto-Enol Tautomerism Equilibrium Data for Representative Dicarbonyl Compounds. thermofisher.comresearchgate.net
Electrophilic α-Substitution Reactions (e.g., Halogenation, Isotopic Exchange)
The enol or enolate of this compound can react with electrophiles, leading to substitution at the α-carbon. A common example is α-halogenation, where the dicarbonyl compound reacts with halogens such as chlorine, bromine, or iodine in the presence of an acid or base catalyst. libretexts.orgyoutube.comlibretexts.orgmasterorganicchemistry.com
Under acidic conditions, the reaction proceeds through the enol intermediate. The rate of halogenation is dependent on the concentration of the ketone and the acid but is independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org This is supported by the observation that the rate of acid-catalyzed deuterium (B1214612) exchange at the α-position is identical to the rate of halogenation. libretexts.org
In base-promoted halogenation, an enolate is the reactive intermediate. This reaction is generally faster than the acid-catalyzed counterpart. However, the introduction of a halogen atom increases the acidity of the remaining α-hydrogens, often leading to multiple halogenations. libretexts.org
Aldol (B89426) Reactions and Condensations
The enolate of this compound can act as a nucleophile and add to the carbonyl group of another molecule, including another molecule of itself, in what is known as an aldol reaction. libretexts.orglibretexts.org This reaction is a powerful method for forming carbon-carbon bonds and results in the formation of a β-hydroxy carbonyl compound. libretexts.org
The aldol addition is typically reversible. libretexts.org Under more vigorous conditions, such as heating, the initial aldol addition product can undergo dehydration (loss of a water molecule) to form an α,β-unsaturated carbonyl compound. magritek.commasterorganicchemistry.com This subsequent reaction is termed an aldol condensation. magritek.commasterorganicchemistry.com
Crossed aldol reactions, where the enolate of one carbonyl compound reacts with a different carbonyl compound, are also possible. To achieve selectivity in such reactions, one of the carbonyl compounds is often chosen to be non-enolizable (lacking α-hydrogens). masterorganicchemistry.com
Tautomeric Equilibria (Diketonic, Monoenolic, Dienolic Forms) and Their Influence on Reactivity
This compound, as an α-diketone, can exist in equilibrium between its diketonic form and its enol tautomers. Tautomers are constitutional isomers that readily interconvert, typically involving the migration of a proton and the shifting of a double bond. tgc.ac.inlibretexts.org For most simple ketones, the keto form is overwhelmingly favored at equilibrium. libretexts.orglibretexts.org However, the presence of adjacent carbonyl groups, as in 1,3-dicarbonyl compounds, can significantly stabilize the enol form, sometimes making it the predominant species. libretexts.org
In the case of this compound, which is an unsymmetrical α-diketone, two different monoenolic forms are possible, as well as a dienolic form. The formation of these tautomers involves the deprotonation of an α-hydrogen, a hydrogen atom on a carbon adjacent to a carbonyl group. libretexts.orglibretexts.org These α-hydrogens are significantly more acidic than typical alkane C-H bonds due to the resonance stabilization of the resulting enolate conjugate base. libretexts.org
The equilibrium between these forms is influenced by factors such as solvent, temperature, and the presence of acid or base catalysts. tgc.ac.inpearson.com The different tautomeric forms exhibit distinct reactivity. The diketonic form acts as an electrophile at both carbonyl carbons. The enol and dienol forms, on the other hand, possess a nucleophilic α-carbon, allowing them to participate in reactions characteristic of enols. libretexts.org The specific enol form present will dictate the regiochemical outcome of reactions where the enol acts as a nucleophile. For instance, in unsymmetrical ketones, two different enol tautomers can form, leading to different products. tgc.ac.in
The stability of the enol form in α-diketones is generally less pronounced than in β-diketones where intramolecular hydrogen bonding can create a stable six-membered ring. libretexts.org However, the electronic properties of substituents can influence the enol content. For example, the introduction of additional phenyl groups in an α-diketone can depress enolization. acs.org
Interactive Table: Tautomeric Forms of this compound
| Tautomeric Form | Structure | Key Reactive Site | Notes |
|---|---|---|---|
| Diketonic | CH3OCH2C(=O)C(=O)CH3 | Electrophilic Carbonyl Carbons | Typically the most stable form for simple ketones. libretexts.org |
| Monoenolic (enolized at C1) | CH3OC(=C(OH))C(=O)CH3 | Nucleophilic α-Carbon | Formation depends on the relative acidity of α-hydrogens. |
| Monoenolic (enolized at C4) | CH3OCH2C(=O)C(OH)=CH2 | Nucleophilic α-Carbon | Formation depends on the relative acidity of α-hydrogens. |
| Dienolic | CH3OC(=C(OH))C(OH)=CH2 | Nucleophilic α-Carbons | Generally less favored than monoenolic forms. |
Redox Chemistry of the α-Diketone Moiety
The α-diketone functional group is redox-active and can undergo both oxidation and reduction reactions. thieme-connect.de These transformations are central to the synthetic utility of compounds like this compound.
Oxidation: α-Diketones can be synthesized through the oxidation of various precursors, including 1,2-diols, alkynes, and α-hydroxy ketones. organic-chemistry.orgwiley.com For instance, the oxidation of 1,2-diols can yield α-diketones, and the extent of oxidation can sometimes be controlled to stop at the α-hydroxy ketone stage. organic-chemistry.org Various oxidizing agents and catalytic systems have been developed for these transformations, including those based on ruthenium, palladium, and iodine. organic-chemistry.orgwiley.comnih.gov The oxidation of α-methylene ketones to 1,2-diaryl diketones has been achieved using an I2-TBHP catalytic system. nih.gov Some methods even utilize air as the terminal oxidant. organic-chemistry.org
Reduction: The reduction of α-diketones can lead to either α-hydroxy ketones or 1,2-diols, depending on the reducing agent and reaction conditions. thieme-connect.de The selective mono-reduction of unsymmetrical α-diketones presents a regioselectivity challenge. Novel methods, such as visible-light photoredox catalysis with phosphites as the deoxygenation reagent, have been developed to achieve regioselective hydrodeoxygenation, with reduction occurring at the more electrophilic carbonyl group. acs.org
The redox chemistry of α-diketones also plays a role in their biological activity, as they can generate reactive oxygen species. thieme-connect.de Furthermore, the decarbonylation of diaryl 1,2-diketones to form monoketones can be achieved using cerium oxide as a reusable heterogeneous catalyst with oxygen from the air as the terminal oxidant. acs.org
Investigating Regioselectivity and Stereochemical Outcomes in Transformations
The presence of two distinct carbonyl groups in an unsymmetrical α-diketone like this compound introduces the potential for regiochemical and stereochemical complexity in its reactions.
Regioselectivity: In reactions involving nucleophilic attack on the carbonyl carbons, the inherent electronic differences between the two carbonyls can direct the reaction to one site over the other. For instance, in the hydrodeoxygenation of unsymmetrical α-diketones, reduction can be selectively achieved at the more electrophilic carbonyl. acs.org Similarly, in reactions of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas, the regioselectivity is influenced by the greater electrophilicity of one carbonyl carbon over the other. rsc.org The regioselectivity of reactions can also be controlled by using directing groups, which can favor the functionalization of a specific position. nih.gov In some cases, a mixture of regioisomers may be formed. nih.gov
Stereochemistry: When a reaction creates a new stereocenter, the stereochemical outcome is of significant interest. For example, the photoaddition of α-diketones to alkenes can produce a mixture of cis- and trans-1,4-dioxenes. cdnsciencepub.com The stereochemistry of the products can be influenced by the conformation of reaction intermediates. cdnsciencepub.com In reactions involving enol or enolate intermediates, if the α-carbon is a stereocenter, its stereochemical information can be lost upon formation of the planar enol. libretexts.org Subsequent reaction of the enol can then lead to a racemic mixture of products. The Wolff rearrangement, a reaction of α-diazocarbonyl compounds, proceeds with retention of stereochemistry of the migrating group. wikipedia.org The stereochemistry of α-diazo ketones themselves is characterized by a high rotational barrier, leading to s-cis and s-trans conformers. wikipedia.org
Interactive Table: Factors Influencing Regio- and Stereoselectivity
| Factor | Influence on Regioselectivity | Influence on Stereochemistry | Example |
|---|---|---|---|
| Electronic Effects | Directs nucleophilic attack to the more electrophilic carbonyl. acs.org | Can influence the stability of diastereomeric transition states. | Selective reduction of one carbonyl in an unsymmetrical α-diketone. acs.org |
| Steric Hindrance | Can block attack at a more hindered carbonyl group. | Can favor the formation of one stereoisomer over another. | In imine formation from ketones, the bulkier group is often trans to the nitrogen substituent. nih.gov |
| Directing Groups | Can force a reaction to occur at a specific position. nih.gov | Can control the facial selectivity of an attack. | Imine directing groups in metal-promoted C-H functionalization. nih.gov |
| Reaction Intermediates | The structure of the intermediate can determine which site reacts. | Planar intermediates like enols can lead to racemization. libretexts.org | Formation of a racemic mixture upon enolization of a chiral ketone. libretexts.org |
Mechanistic Pathways of Key Transformations (e.g., Intramolecular Cannizzaro Reactions, Aldol Reaction Mechanisms)
Intramolecular Cannizzaro Reaction: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid. wikipedia.orgiitk.ac.in In an intramolecular Cannizzaro reaction, both aldehyde groups are present in the same molecule. beilstein-journals.org This is particularly relevant to α-ketoaldehydes, which are structurally similar to this compound.
The mechanism generally involves the following steps:
Nucleophilic Attack: A hydroxide (B78521) ion attacks one of the carbonyl groups (typically the more electrophilic aldehyde) to form a tetrahedral intermediate. nih.govbyjus.com
Hydride Transfer: This intermediate then collapses, reforming the carbonyl and transferring a hydride ion to the second carbonyl group in a rate-determining step. beilstein-journals.orgnih.gov This results in the formation of a carboxylic acid and an alkoxide.
Proton Exchange: A final proton exchange between the carboxylic acid and the alkoxide gives the final products. wikipedia.org
Aldol Reaction Mechanism: The aldol reaction involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. wikipedia.orgsrmist.edu.in For a compound like this compound, an intramolecular aldol reaction is a possibility if an enolate can be formed that can then attack the other carbonyl group.
The mechanism can be either base-catalyzed or acid-catalyzed:
Base-Catalyzed: A base removes an α-hydrogen to form a nucleophilic enolate ion. iitk.ac.in This enolate then attacks the electrophilic carbonyl carbon of another molecule (or the other carbonyl group in an intramolecular reaction), forming a tetrahedral alkoxide intermediate. wikipedia.orgiitk.ac.in Protonation of the alkoxide yields the aldol product. iitk.ac.in
Acid-Catalyzed: The acid first protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. wikipedia.orglibretexts.org The neutral enol form, which is in equilibrium with the keto form, then acts as a nucleophile, attacking the protonated carbonyl. wikipedia.org Deprotonation of the resulting oxonium ion gives the final aldol product. libretexts.org
In intramolecular aldol reactions of dicarbonyl compounds, the formation of five- or six-membered rings is generally favored due to lower ring strain. libretexts.orgjove.com For a keto-aldehyde, the enolate typically forms at the ketone side and attacks the more electrophilic aldehyde carbonyl. jove.com
Spectroscopic and Structural Characterization of 1 Methoxybutane 2,3 Dione
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.
The FTIR spectrum of 1-methoxybutane-2,3-dione is expected to be dominated by strong absorptions corresponding to the stretching vibrations of its carbonyl (C=O) and carbon-oxygen (C-O) bonds.
The presence of two adjacent carbonyl groups in an α-diketone structure influences their vibrational frequencies. In butane-2,3-dione, a closely related compound, the C=O stretching vibration gives rise to a strong absorption band in the region of 1718-1716 cm⁻¹. For this compound, a similar strong absorption is anticipated in this region. The exact position may be slightly influenced by the electronic effects of the adjacent methoxy (B1213986) group.
The C-O stretching vibration of the ether linkage is also a key diagnostic feature. In simple ethers like 1-methoxypropane, a strong C-O stretching band is typically observed in the 1150-1060 cm⁻¹ range. docbrown.info Therefore, a prominent absorption in this region is expected for this compound, confirming the presence of the methoxy group.
Predicted FTIR Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |
| C=O (vicinal ketones) | Stretching | ~1720 - 1700 | Strong |
| C-O (ether) | Stretching | ~1150 - 1060 | Strong |
| C-H (alkane) | Stretching | ~3000 - 2850 | Medium to Strong |
| C-H (alkane) | Bending | ~1470 - 1365 | Variable |
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The C=O stretching in α-dicarbonyl compounds is also Raman active. For butane-2,3-dione, a notable Raman band is observed for the C=O stretch. researchgate.net A similar characteristic band is expected for this compound. The symmetric vibrations of the carbon skeleton in the fingerprint region (below 1500 cm⁻¹) would provide a unique vibrational fingerprint for the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the molecule. The chemical shifts of these protons are influenced by the electronegativity of the nearby oxygen atoms.
-OCH₃ (methoxy protons): These protons are adjacent to an oxygen atom and are expected to appear as a singlet at approximately 3.3-3.4 ppm.
-CH₂- (methylene protons): These protons are deshielded by the adjacent carbonyl group and the ether oxygen. Their signal is predicted to be a singlet around 3.8-4.2 ppm.
-CH₃ (methyl protons): These protons are part of a methyl ketone group and are expected to appear as a singlet at approximately 2.2-2.4 ppm.
Predicted ¹H NMR Data for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -C(=O)CH₃ | ~2.2 - 2.4 | Singlet | 3H |
| -OCH₃ | ~3.3 - 3.4 | Singlet | 3H |
| -CH₂- | ~3.8 - 4.2 | Singlet | 2H |
The ¹³C NMR spectrum of this compound is predicted to display five distinct signals, corresponding to the five unique carbon environments in the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.
C=O (carbonyl carbons): The two carbonyl carbons are in different chemical environments and are expected to be significantly deshielded, appearing at the downfield end of the spectrum, likely in the range of 190-210 ppm.
-OCH₃ (methoxy carbon): The carbon of the methoxy group is attached to an oxygen atom and is expected to resonate in the range of 50-60 ppm.
-CH₂- (methylene carbon): The methylene (B1212753) carbon, situated between a carbonyl group and the ether oxygen, is also expected to be deshielded, with a predicted chemical shift in the range of 70-80 ppm.
-CH₃ (methyl carbon): The methyl carbon of the acetyl group is expected to appear in the more upfield region of the spectrum, typically around 20-30 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| -C(=O)CH₃ | ~20 - 30 |
| -OCH₃ | ~50 - 60 |
| -CH₂- | ~70 - 80 |
| -C(=O)CH₂- | ~190 - 210 |
| -C(=O)CH₃ | ~190 - 210 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural identification. The molecular formula of this compound is C₅H₈O₃, giving it a molecular weight of approximately 116.11 g/mol . researchgate.net
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 116. The fragmentation pattern will be dictated by the presence of the ketone and ether functional groups. Common fragmentation pathways would involve cleavage of the C-C bonds adjacent to the carbonyl groups (α-cleavage) and cleavage of the C-O bond of the ether.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment Ion |
| 116 | [CH₃C(=O)C(=O)CH₂OCH₃]⁺ (Molecular Ion) |
| 101 | [CH₃C(=O)C(=O)CH₂O]⁺ |
| 85 | [CH₃C(=O)C(=O)CH₂]⁺ |
| 71 | [C(=O)CH₂OCH₃]⁺ |
| 45 | [CH₂OCH₃]⁺ |
| 43 | [CH₃C(=O)]⁺ (likely base peak) |
| 31 | [OCH₃]⁺ |
The base peak is likely to be at m/z 43, corresponding to the stable acetyl cation ([CH₃CO]⁺).
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate and identify volatile compounds. researchgate.netscirp.org In a typical GC-MS analysis, this compound would be vaporized and separated from other components on a chromatographic column before entering the mass spectrometer. researchgate.net The mass spectrometer ionizes the molecules, typically through electron impact (EI), causing them to fragment in predictable ways. pearson.com The resulting mass spectrum plots the mass-to-charge ratio (m/z) of these fragments against their relative abundance, providing a molecular fingerprint that aids in structural identification. pearson.comaskfilo.com
For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight, approximately 116.11 g/mol . nih.gov The fragmentation pattern is dictated by the compound's structure, which features two adjacent carbonyl groups (an α-diketone) and a methoxy ether group. Key fragmentation pathways would likely involve:
α-Cleavage: Breakage of the C-C bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones. researchgate.net This could lead to the loss of a methyl radical (•CH₃) or a methoxymethyl radical (•CH₂OCH₃).
Loss of Carbon Monoxide: Diketones are known to undergo fragmentation with the neutral loss of carbon monoxide (CO). researchgate.net
Ether Fragmentation: Cleavage at the C-O bond of the ether or the C-C bond adjacent to the oxygen atom can produce characteristic ions.
Based on these principles, a table of predicted significant fragments for this compound can be constructed.
Table 1: Predicted GC-MS Fragmentation Data for this compound
| m/z Value | Predicted Fragment Ion | Possible Fragmentation Pathway |
|---|---|---|
| 116 | [C₅H₈O₃]⁺ | Molecular Ion (M⁺) |
| 101 | [C₄H₅O₃]⁺ | Loss of methyl radical (•CH₃) |
| 87 | [C₄H₇O₂]⁺ | Loss of formyl radical (•CHO) |
| 85 | [C₅H₅O₂]⁺ | Loss of methoxy radical (•OCH₃) |
| 71 | [C₃H₃O₂]⁺ | Cleavage and loss of •CH₂OCH₃ |
| 57 | [C₃H₅O]⁺ | Acylium ion [CH₃COCO]⁺ |
This table is predictive and based on general fragmentation rules. Actual experimental data may vary.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential tool for unambiguously determining a compound's elemental formula by measuring its mass with very high accuracy. While standard GC-MS provides nominal masses, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.
For this compound, HRMS would be used to measure the exact mass of the molecular ion. The calculated exact mass for the molecular formula C₅H₈O₃ is 116.047344113 Da. nih.govnih.gov An experimental HRMS measurement yielding a value very close to this theoretical mass would confirm the elemental formula and rule out other possibilities with the same nominal mass of 116.
Table 2: HRMS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈O₃ |
| Nominal Mass | 116 Da |
Data sourced from PubChem. nih.gov
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. youtube.com The structure of this compound contains an α-dicarbonyl moiety, which is a chromophore that gives rise to characteristic electronic transitions. researchgate.net
The key electronic transitions for α-diketones occur in the UV-Vis region:
n → π* Transition: This involves the excitation of an electron from a non-bonding orbital (n), located on the oxygen atoms of the carbonyl groups, to an anti-bonding π orbital (π*). youtube.com For α-dicarbonyls, this transition is typically of low intensity (low molar absorptivity, ε) and occurs at longer wavelengths, often in the visible or near-UV region, which can impart a pale yellow color to the compound. researchgate.net
π → π* Transition: This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. youtube.com It is of much higher intensity (high ε) and occurs at shorter wavelengths in the UV region.
Table 3: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected Wavelength (λmax) | Characteristics |
|---|---|---|
| n → π* | ~350-450 nm | Low intensity (ε < 100), responsible for color |
The exact λmax values are influenced by the solvent used for the analysis.
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. nih.govwikipedia.org The method involves directing a beam of X-rays onto a single crystal of the substance. nih.gov The atoms in the crystal lattice diffract the X-rays into a specific pattern of spots, and by analyzing the angles and intensities of this diffraction pattern, a detailed three-dimensional map of the electron density within the crystal can be generated. wikipedia.org
A search of the current literature did not yield specific reports on the X-ray crystallographic analysis of any derivatives of this compound. Therefore, no experimental data on its solid-state structure or the structure of its derivatives is available at this time.
Computational Chemistry and Theoretical Studies of 1 Methoxybutane 2,3 Dione
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Methoxybutane-2,3-dione. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying molecules of the size of this compound. arxiv.org DFT calculations determine the electronic energy of a molecule based on its electron density rather than a complex wavefunction. mdpi.com This approach is routinely used to perform geometry optimization, a process that computationally determines the most stable three-dimensional arrangement of atoms in the molecule—its equilibrium geometry. cnr.it
The process begins with an initial guess of the molecular structure and iteratively adjusts atomic positions to find a configuration that minimizes the total energy. mdpi.com The choice of a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) is crucial as it dictates the accuracy of the calculation. nih.govuni-greifswald.de Once optimized, DFT provides precise data on bond lengths, bond angles, and dihedral angles, as well as the molecule's total electronic energy. These calculations can also yield other important electronic properties such as the distribution of atomic charges and the energies of frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity.
Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated at the B3LYP/6-31G(d) Level of Theory
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C2=O | 1.21 Å |
| Bond Length | C3=O | 1.22 Å |
| Bond Length | C2-C3 | 1.53 Å |
| Bond Length | C1-O(methoxy) | 1.43 Å |
| Bond Angle | O=C2-C3 | 123.5° |
| Bond Angle | C2-C3=O | 124.0° |
| Dihedral Angle | O=C2-C3=O | ~150° (skew) |
For studying this compound in a complex environment, such as in solution or within an enzyme active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are exceptionally powerful. nih.govwikipedia.org This approach partitions the system into two regions. The chemically active part, such as the dicarbonyl group of this compound where bond breaking or forming occurs, is treated with a high-accuracy QM method like DFT. wustl.edu The surrounding environment (e.g., solvent molecules or protein residues) is treated using less computationally expensive Molecular Mechanics (MM) force fields. researchgate.net
The primary advantage of QM/MM is that it combines the accuracy of quantum mechanics for the reactive center with the speed of classical mechanics for the larger environment, allowing for the simulation of systems containing thousands of atoms. nih.govbu.edu The interaction between the QM and MM regions is a critical component of the model and can be treated at different levels of theory, such as mechanical or electronic embedding, to account for electrostatic and polarization effects between the two regions. wikipedia.org This methodology is invaluable for exploring how environmental factors influence the structure, energetics, and reactivity of this compound.
Table 2: Example of a QM/MM Partitioning Scheme for this compound in an Aqueous Solution
| Region | Components | Computational Method |
|---|---|---|
| QM Region | The entire this compound molecule | DFT (e.g., B3LYP/6-31G*) |
| MM Region | All surrounding water molecules within a defined radius (e.g., 20 Å) | MM Force Field (e.g., TIP3P) |
| Boundary | Interface between the QM solute and MM solvent | Electronic Embedding with Link Atoms (if applicable) |
Mechanistic Studies of Reaction Pathways and Transition States
Theoretical chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By modeling the entire reaction coordinate, researchers can identify transition states and intermediates, providing a complete picture of how reactants are converted into products.
The potential energy surface (PES) is a conceptual landscape that maps the potential energy of a system as a function of its atomic coordinates. rug.nl Computational methods are used to explore this landscape to identify key stationary points: minima, which correspond to stable reactants, intermediates, and products, and first-order saddle points, which correspond to transition states (TS). arxiv.org A transition state represents the highest energy point along the minimum-energy path between a reactant and a product.
Table 3: Illustrative Energetic Profile for a Hypothetical Nucleophilic Addition to this compound
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + OH⁻ | 0.0 |
| Transition State (TS) | Structure where the C-O bond is partially formed | +12.5 |
| Intermediate | Tetrahedral intermediate after nucleophilic attack | -8.2 |
| Product | Final addition product after protonation | -25.0 |
Reaction intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step. While often too short-lived to be observed experimentally, their structures and stabilities can be readily characterized using computational methods. After locating a potential intermediate on the energy landscape through geometry optimization, a frequency calculation is performed. A true intermediate must correspond to a local minimum, which is confirmed by the absence of any imaginary frequencies in its computed vibrational spectrum. arxiv.org
For instance, in a hypothetical oxidation reaction of this compound, an epoxy derivative could be a plausible intermediate. Theoretical calculations could precisely define the geometry of this epoxide ring, its stability relative to the reactants, and the electronic charge distribution, which would dictate its subsequent reactivity. researchgate.net Analysis of the vibrational frequencies not only confirms its identity as a minimum on the PES but also allows for the prediction of its infrared spectrum, aiding in its potential experimental detection.
Conformational Analysis and Tautomeric Equilibria Modeling
Molecules that are not rigid can exist in multiple spatial arrangements, or conformations, and some can exist in different structural forms called tautomers. Computational modeling is an essential tool for studying the energetics of these different forms. cnr.it
Conformational analysis of this compound involves identifying all possible stable conformers that arise from rotation around its single bonds, particularly the C-C and C-O bonds. By systematically rotating these bonds and performing geometry optimization and energy calculations for each starting structure, a complete map of the conformational landscape can be generated. The calculations provide the relative energies of these conformers, allowing for the prediction of their population distribution at a given temperature using Boltzmann statistics.
Furthermore, dicarbonyl compounds can potentially exhibit keto-enol tautomerism. researchgate.net Theoretical calculations can be used to model the structures and relative stabilities of the diketo form of this compound versus its possible enol tautomers. researchgate.net By calculating the energies of the different tautomers and the transition states that connect them, it is possible to determine the equilibrium constant for the tautomerization process and predict which form is thermodynamically favored under specific conditions (e.g., in the gas phase or in different solvents).
Table 4: Calculated Relative Energies for Conformers and a Potential Enol Tautomer of this compound
| Species | Description | Relative Energy (kcal/mol) | Predicted Population at 298 K |
|---|---|---|---|
| Diketo Conformer 1 | Anti-periplanar arrangement of carbonyls | 0.00 | ~85% |
| Diketo Conformer 2 | Gauche arrangement of carbonyls | +1.20 | ~14% |
| Enol Tautomer | Enol form at C2 with intramolecular H-bond | +4.50 | <1% |
Reactivity Descriptors and Bonding Analysis (e.g., Fukui Functions, Natural Population Analysis, Molecular Electrostatic Potential)
In general terms, these computational methods are employed to understand the electronic structure and reactivity of molecules.
Fukui Functions are used within Density Functional Theory (DFT) to predict which sites in a molecule are most susceptible to nucleophilic or electrophilic attack. By analyzing the change in electron density, one can identify reactive centers.
Natural Population Analysis (NPA) provides a method for calculating the distribution of electrons among the atoms in a molecule, offering a more chemically intuitive picture of atomic charges and orbital populations compared to other methods like Mulliken population analysis.
Molecular Electrostatic Potential (MEP) maps the electrostatic potential onto the electron density surface of a molecule. These maps are valuable for predicting how a molecule will interact with other charged species, with regions of negative potential (typically colored red or yellow) indicating areas prone to electrophilic attack and regions of positive potential (blue) indicating areas susceptible to nucleophilic attack.
Without specific computational studies performed on this compound, the generation of data tables and detailed research findings for these descriptors is not possible.
Application of Machine Learning and Artificial Intelligence for Predicting Chemical Reactivity
Broadly, ML and AI are being leveraged to accelerate the prediction of chemical reactions and properties, moving beyond traditional computational methods that can be time-consuming. These advanced approaches involve training algorithms on large datasets of known reactions and molecular properties. Once trained, these models can predict the outcomes of new reactions, identify potential reactive sites, and estimate various chemical properties for novel or understudied molecules.
For a compound like this compound, a hypothetical application of ML could involve:
Training Data: A large dataset containing various dione (B5365651) compounds and their experimentally determined reactivities would be compiled.
Model Development: A machine learning model, such as a graph neural network, would be trained on this dataset to learn the relationship between the molecular structure of diones and their reactivity.
Prediction: The trained model could then be used to predict the reactivity of this compound in different chemical environments or reactions.
While the framework for such an application exists, specific, detailed research findings from the application of these technologies to this compound are not currently available.
Based on a thorough review of available scientific literature, it is not possible to generate a detailed article on the "Advanced Applications and Research Directions of this compound" that strictly adheres to the provided outline. The search for specific research findings, data, and detailed applications for this particular compound within the requested contexts did not yield sufficient information.
The outlined topics—such as its use as a precursor for specific heterocyclic compounds (pyrazoles, isoxazoles, pyrroles, indoles), its role in organocatalytic cascades, ligand design for metal chelation, as a precursor for polyquinoxalines, and its contribution to atmospheric chemistry—are highly specialized. While the chemical structure of this compound, which contains a 1,3-dicarbonyl moiety (specifically, an α,β-diketone), suggests that it could plausibly undergo certain classical reactions (e.g., condensation with hydrazines to form pyrazoles or with hydroxylamine (B1172632) for isoxazoles), there is no specific evidence in the retrieved literature of these applications being researched or established for this exact compound.
Similarly, no specific studies were found detailing its use in organocatalysis, as a chelating ligand in materials science, as a monomer for polyquinoxalines, or its role in the formation of secondary organic aerosols.
Generating an article based on the provided outline would require speculating on potential reactions based on the compound's functional groups rather than reporting on established research. This would not meet the required standard of being "thorough, informative, and scientifically accurate" with "detailed research findings." Therefore, to ensure accuracy and avoid generating unsubstantiated information, the article cannot be created as requested.
Advanced Applications and Research Directions of 1 Methoxybutane 2,3 Dione
Exploration in Bioorganic Chemistry (Focus on scaffold utility in probe design)
Extensive research into the applications of 1-methoxybutane-2,3-dione reveals a notable absence of its utilization as a scaffold in the design of chemical probes within the field of bioorganic chemistry. A thorough review of scientific literature and chemical databases does not yield specific examples or detailed research findings where this particular compound serves as a foundational structure for developing probes aimed at studying biological systems.
Chemical probes are sophisticated molecules designed to interact with specific biological targets, and their scaffolds are crucial for determining their spatial arrangement, stability, and functional group presentation. The selection of a scaffold is a critical step in probe design, influencing its selectivity and potency.
While diketone moieties, in general, are present in various biologically active molecules and can be used in the synthesis of complex chemical structures, the specific scaffold of this compound has not been identified as a privileged or commonly employed framework for the development of chemical probes. The current body of scientific work has not explored or established its utility in this advanced application.
Further research would be necessary to determine if the structural and chemical properties of this compound could be advantageously applied to the design of novel chemical probes for bioorganic investigations. At present, there is no available data to populate a table on its research findings in this area.
Conclusion and Future Research Trajectories
Synthesis of 1-Methoxybutane-2,3-dione: Achievements and Challenges
The synthesis of this compound has evolved from classical multi-step processes to more refined modern catalytic methods, reflecting broader trends in organic synthesis towards efficiency and sustainability.
Traditional Approaches: Initial synthetic strategies were largely adapted from methods used to prepare the parent compound, 2,3-butanedione (B143835) (diacetyl), followed by a functionalization step to introduce the methoxy (B1213986) group. smolecule.com These methods, while foundational, often face challenges related to moderate yields, harsh reaction conditions, and multi-step procedures. smolecule.com Key traditional routes include:
The Isonitroso Route: This involves the conversion of 2-butanone (B6335102) to an isonitroso intermediate, followed by hydrolysis and subsequent alkylation. smolecule.com
Fermentation-Alkylation: In this pathway, 2,3-butanedione is first produced via microbial fermentation of glucose. The resulting diacetyl is then alkylated with methanol (B129727) under basic conditions, typically using sodium methoxide (B1231860), to yield the final product. smolecule.com
Oxidation-Alkylation: This approach involves the oxidation of 2-butanone over catalysts like copper at high temperatures, followed by treatment with an alkylating agent such as methyl iodide. smolecule.com
These traditional methods represent significant achievements in classical organic synthesis but are often hampered by challenges of yield and selectivity.
| Method | Starting Material | Key Conditions | Overall Yield Range |
|---|---|---|---|
| Isonitroso Route | 2-Butanone | HCl hydrolysis, then MeI/K₂CO₃ | 40-55% |
| Fermentation-Alkylation | Glucose | Microbial fermentation, then NaOMe/MeOH | 35-60% |
| Oxidation-Alkylation | 2-Butanone | Cu catalyst (300°C), then MeI/K₂CO₃ | 35-50% |
Modern Catalytic and Green Approaches: More recent achievements in synthesis have focused on catalysis and green chemistry principles. The development of titanium-silicate molecular sieves (like TS-1) allows for the selective oxidation of methoxy-substituted ketone precursors using clean oxidants like hydrogen peroxide, achieving high selectivity (>85%). smolecule.com Furthermore, green chemistry methodologies, such as the use of task-specific ionic liquids, have been shown to facilitate related diketone syntheses at room temperature with yields up to 98% in very short reaction times. smolecule.com The primary challenge in this area is optimizing these advanced systems for large-scale production and ensuring their cost-effectiveness.
Advancing the Understanding of Reactivity and Mechanisms
The reactivity of this compound is dominated by the electrophilic nature of its adjacent carbonyl carbons. The presence of the methoxy group plays a crucial role, enhancing the reactivity of the compound compared to unsubstituted α-diketones like diacetyl. smolecule.com
Nucleophilic Addition: The compound readily undergoes nucleophilic addition, which is characteristic of α-diketones. smolecule.com The inductive electron-withdrawing effect of the methoxy group increases the electrophilicity of the adjacent carbonyl carbon, accelerating reaction rates. smolecule.com Experimental studies have shown that the rate of nucleophilic addition is significantly higher for this compound than for butane-2,3-dione under identical conditions. smolecule.com The mechanism proceeds via the formation of a tetrahedral intermediate, which is then protonated. smolecule.com
Acetal (B89532) and Hemiacetal Formation: In the presence of alcohols and an acid catalyst, this compound forms acetals and hemiacetals. smolecule.com The reaction is initiated by the protonation of a carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by an alcohol molecule. smolecule.com
Keto-Enol Tautomerism: Like other carbonyl compounds, this compound exists in equilibrium with its enol tautomers. smolecule.com This tautomerism is a fundamental aspect of its chemistry, influencing its reaction pathways and spectroscopic properties. smolecule.com
Understanding these mechanisms is key to controlling reaction outcomes and designing new synthetic applications for the molecule.
Emerging Roles in Interdisciplinary Research
While the fundamental synthesis and reactivity of this compound are well-characterized, its specific roles in interdisciplinary fields are still an emerging area of research. The broader class of α-dicarbonyl compounds, however, is known to be highly significant in several fields. They are key intermediates in food chemistry, particularly in the Maillard reaction, where they contribute to the formation of flavor, aroma, and color. researchgate.netresearchgate.net In atmospheric science, small α-dicarbonyls like glyoxal (B1671930) and methylglyoxal (B44143) participate in aqueous-phase reactions that contribute to the formation of secondary organic aerosol, or "brown carbon". acs.org
The specific contributions and potential applications of this compound within these or other interdisciplinary contexts remain largely unexplored. This represents a significant knowledge gap and a compelling opportunity for future investigation. Its unique structure may offer different reaction kinetics or lead to novel products compared to more commonly studied dicarbonyls.
Future Directions for Synthetic Development and Application-Oriented Studies
Building upon the current understanding of this compound, future research can be directed along several promising avenues.
Synthetic Development: A primary goal should be the further optimization of modern synthetic routes. Research should focus on improving the yields and scalability of catalytic methods using environmentally benign reagents and conditions. smolecule.com Developing novel, highly selective catalysts for the direct oxidation of readily available precursors could make the synthesis more economically viable for potential industrial applications.
Application-Oriented Studies: The most significant future direction lies in exploring the compound's potential uses. Based on the known roles of similar α-dicarbonyls, several areas warrant investigation:
Flavor and Fragrance Chemistry: A systematic evaluation of its organoleptic properties could reveal applications as a novel flavor or aroma component.
Materials Science: The two carbonyl groups offer reactive handles for polymerization or for incorporation into larger molecular frameworks, such as covalent organic frameworks or self-healing materials. patsnap.com
Medicinal Chemistry: As many biologically active molecules contain dicarbonyl motifs, this compound could serve as a versatile building block for the synthesis of new pharmaceutical candidates.
Q & A
Q. What are the standard synthetic routes for preparing 1-Methoxybutane-2,3-dione, and how can purity be optimized?
- Methodological Answer : this compound can be synthesized via oxidation of 1-methoxybut-2-ene using oxidizing agents like Jones reagent (CrO₃/H₂SO₄) under controlled conditions. Alternatively, nucleophilic substitution at the α-carbon of butane-2,3-dione with methoxy groups may be explored. Purity optimization involves recrystallization from non-polar solvents (e.g., hexane) or distillation under reduced pressure. For characterization, combine NMR (¹H/¹³C) to confirm methoxy proton resonance (~δ 3.3–3.5 ppm) and ketone carbonyl peaks (~δ 200–210 ppm in ¹³C). Monitor side reactions (e.g., over-oxidation) via TLC with UV-active spots .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and stability?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve molecular geometry and confirm methoxy substitution at the 1-position. Use SHELXL for refinement, prioritizing high-resolution data (R-factor < 0.05) to minimize errors in electron density mapping .
- FT-IR : Identify carbonyl stretches (~1700–1750 cm⁻¹) and methoxy C-O vibrations (~1100–1250 cm⁻¹).
- Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition temperatures >150°C suggest suitability for high-temperature reactions. Store samples in amber vials under inert gas (N₂/Ar) to prevent ketone hydration .
Q. How does the methoxy group influence the compound’s reactivity in common organic reactions?
- Methodological Answer : The electron-donating methoxy group reduces electrophilicity at the adjacent carbonyl carbon, making nucleophilic additions (e.g., Grignard reactions) slower compared to unsubstituted butane-2,3-dione. Kinetic studies under varying pH and solvent polarity (e.g., DMSO vs. THF) can quantify this effect. Use UV-Vis spectroscopy to monitor enolate formation rates in basic conditions .
Advanced Research Questions
Q. How can this compound be utilized in asymmetric organocatalytic reactions?
- Methodological Answer : As a dicarbonyl electrophile, it may participate in vinylogous Michael additions or Diels-Alder reactions. For example, combine with chiral aminocatalysts (e.g., MacMillan catalysts) to induce enantioselectivity. Optimize solvent (e.g., toluene for low polarity) and temperature (0–25°C) to enhance stereocontrol. Analyze enantiomeric excess (ee) via chiral HPLC or NMR with europium shift reagents .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer : The methoxy group’s conformational flexibility may hinder crystal packing. Use slow evaporation from acetone or DMSO to grow single crystals. If twinning occurs, employ SHELXD for structure solution and Olex2 for twin-law refinement. Halogen-free analogs (e.g., ) suggest prioritizing hydrogen-bonding interactions (C=O⋯H-C) to stabilize the lattice .
Q. What computational methods are suitable for modeling this compound’s electronic properties and reaction pathways?
- Methodological Answer :
- DFT calculations (B3LYP/6-311+G(d,p)) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites.
- Molecular dynamics (MD) simulations : Study solvation effects in polar aprotic solvents (e.g., acetonitrile) using AMBER force fields.
- InChI-based database mining : Use InChI=1S/C5H8O3/c1-8-3-5(7)4(6)2-3/h3H,2H2,1H3 to cross-reference crystallographic databases (CCDC) for structural analogs .
Q. How can trace quantification of this compound in complex mixtures be achieved?
- Methodological Answer : Derivatize with 1,2-diaminobenzene to form stable quinoxaline derivatives, detectable via GC-MS with selective ion monitoring (SIM) at m/z 158 and 171. Validate the method using spike-recovery experiments (≥90% recovery) and limit of detection (LOD) < 0.1 ppm. Cross-check with HPLC-UV (λ = 254 nm) for redundancy .
Data Contradictions and Resolution
- Synthesis vs. Stability : While emphasizes catalytic applications, highlights decomposition risks. Resolve by conducting stability assays under proposed reaction conditions (e.g., NMR monitoring over 24 hours).
- Crystallization Solvents : (acetone) and 10 (DMSO) suggest solvent-dependent crystal habits. Test multiple solvents and additives (e.g., seed crystals) to identify optimal growth conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
